N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide
説明
特性
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-16(27-19-7-3-2-4-8-19)21(26)24-15-17-9-12-25(13-10-17)20-18(14-22)6-5-11-23-20/h2-8,11,16-17H,9-10,12-13,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAYYODDWAPAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2=C(C=CC=N2)C#N)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What synthetic routes are recommended for synthesizing N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide, and what key conditions require optimization?
Answer:
The synthesis typically involves multi-step pathways:
Piperidine functionalization : React 3-cyanopyridine with a piperidin-4-ylmethyl intermediate under alkaline conditions to form the 1-(3-cyanopyridin-2-yl)piperidine core .
Amide coupling : Condense the piperidine intermediate with 2-phenoxypropanoyl chloride or activated ester using condensing agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or DCM) .
Key optimizations :
- Catalysts : Palladium or nickel catalysts for cross-coupling steps .
- Temperature : Maintain 0–5°C during sensitive steps (e.g., nitration or reduction) to avoid side reactions .
- Purification : Use column chromatography (silica gel) or recrystallization for intermediates .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions on the piperidine and pyridine rings .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., ESI+ mode) .
- Infrared Spectroscopy (IR) : Validate functional groups (e.g., cyano, amide) via characteristic absorption bands .
Advanced: How can researchers resolve discrepancies in biological activity data across assay formats?
Answer:
Discrepancies may arise from:
- Assay conditions : Variations in pH, ionic strength, or solvent (DMSO concentration) can alter compound solubility/target interactions. Validate using standardized buffers (e.g., PBS at pH 7.4) and control for solvent effects .
- Target specificity : Perform counter-screens against related receptors/enzymes (e.g., kinase panels) to rule off-target effects .
- Data normalization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to ensure reproducibility .
Advanced: What strategies improve yield during the final amide coupling step?
Answer:
- Activation method : Replace traditional carbodiimides (EDC) with uronium-based reagents (HATU) to enhance coupling efficiency .
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates .
- Stoichiometry : Employ a 1.2–1.5 molar excess of the acyl donor to drive the reaction to completion .
- Temperature : Conduct reactions at room temperature to minimize epimerization or degradation .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Answer:
- Kinases : The 3-cyanopyridine moiety may interact with ATP-binding pockets in kinases (e.g., JAK2 or EGFR) .
- GPCRs : Piperidine derivatives often target neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT1A) .
- Epigenetic regulators : The phenoxy group may intercalate into DNA or inhibit histone deacetylases (HDACs) .
Advanced: How can computational modeling predict binding modes and optimize this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against crystallized targets (e.g., PDB entries for kinases) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify critical residues .
- QSAR : Develop quantitative structure-activity relationship models using substituent electronic parameters (Hammett σ) to guide functional group modifications .
Basic: What safety precautions are essential during synthesis and handling?
Answer:
- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., DCM) or toxic gases (e.g., HCN byproducts) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste disposal : Neutralize acidic/basic waste before disposal and segregate halogenated solvents .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 3-cyanopyridin-2-yl group?
Answer:
- Analog synthesis : Replace the cyano group with nitro, amino, or halogen substituents and compare bioactivity .
- Bioisosteres : Substitute pyridine with pyrazine or pyrimidine rings to assess target selectivity .
- Proteolysis targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade targets selectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
